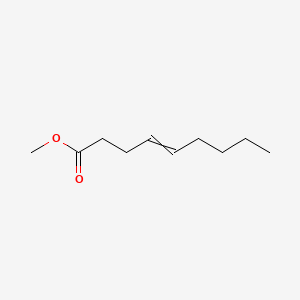

4-Nonenoic acid, methyl ester

Description

Contextualizing Fatty Acid Methyl Esters in Natural Product Chemistry

Fatty acid methyl esters (FAMEs) are esters of fatty acids derived from the transesterification of fats with methanol (B129727). wikipedia.org Commonly sourced from natural origins like vegetable oils and animal fats, FAMEs are recognized for their biodegradability, low toxicity, and sustainability. petercremerna.comunivarsolutions.com In the realm of natural product chemistry, FAMEs are not merely derivatives for industrial applications but are also identified as naturally occurring compounds in various organisms. For instance, they are found in citrus wax, which contains a variety of bioactive compounds. nih.gov

The process of transesterification, often catalyzed by an alkali, is a fundamental method for producing FAMEs, with biodiesel production being a primary application. wikipedia.org Beyond their role as biofuels, FAMEs are integral to the production of detergents, soaps, shampoos, and cosmetics. petercremerna.comambujasolvex.com Their high solubility and lubricity make them valuable as solvents and in metalworking fluids. petercremerna.comunivarsolutions.com The "green" profile of FAMEs, characterized by low volatile organic compounds (VOCs), further enhances their importance in developing environmentally benign chemical solutions. petercremerna.comunivarsolutions.com

Unique Structural Attributes and Research Interest in 4-Nonenoic Acid, Methyl Ester

This compound, with the chemical formula C10H18O2, possesses a structure that garners specific research interest. nih.gov The defining feature of this molecule is the presence of a carbon-carbon double bond at the fourth position of the nine-carbon chain, which introduces the possibility of cis and trans isomerism. This structural nuance is critical as different isomers can exhibit distinct biological activities and physical properties.

The IUPAC name for one of its isomers is methyl (E)-non-4-enoate, indicating the trans configuration of the double bond. nih.gov This specific arrangement of atoms influences the molecule's shape and how it interacts with biological systems. Research into such specific FAMEs contributes to a deeper understanding of structure-activity relationships within this class of compounds. The presence of both a lipophilic hydrocarbon tail and a more polar ester group gives the molecule amphipathic properties, influencing its behavior in various chemical and biological environments.

Current Paradigms in the Investigation of Biologically Active Lipids

The field of lipid research has moved beyond viewing lipids solely as energy storage and structural molecules. A new paradigm, often termed "lipidomics," investigates the diverse roles of lipids as signaling molecules and regulators of various physiological and pathological processes. mdpi.commdpi.com Bioactive lipids are now recognized as key players in inflammation, immune response, and the progression of diseases such as cardiovascular conditions and cancer. mdpi.comnih.gov

Current research focuses on identifying novel bioactive lipids, understanding their mechanisms of action, and exploring their therapeutic potential. mdpi.comnih.gov This involves sophisticated analytical techniques to isolate and characterize these complex molecules. mdpi.com The study of individual lipid species, such as this compound, is crucial within this broader context. By examining the biological activities of specific lipids, scientists can piece together the intricate signaling pathways they modulate, potentially leading to the development of new therapeutic strategies for a range of diseases. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H18O2 nih.gov |

| Molecular Weight | 170.25 g/mol nih.govnih.gov |

| IUPAC Name | methyl non-4-enoate nih.gov |

| Synonyms | This compound; methyl,4-nonenoate nih.gov |

| CAS Number | 20731-19-5 nih.gov |

An in-depth examination of the chemical compound this compound reveals its presence in the natural world, particularly within botanical extracts. While its role in the intricate communication systems of insects and microbial processes is a subject of scientific inquiry, this article focuses on its established occurrences and functions as documented in scientific literature.

Structure

3D Structure

Properties

CAS No. |

20731-19-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl non-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h6-7H,3-5,8-9H2,1-2H3 |

InChI Key |

KPBDKJYRYZNWGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isomeric and Analogous Structures

Stereoselective Synthesis of Olefinic Methyl Esters

The creation of olefinic methyl esters, such as isomers of 4-nonenoic acid, methyl ester, with specific stereochemistry is a significant challenge in organic synthesis. The control over the configuration of both the carbon-carbon double bond and any adjacent chiral centers is crucial for defining the molecule's three-dimensional structure and, consequently, its biological and chemical properties.

Esterification Chemistry for Carboxylic Acid Derivatives

The conversion of carboxylic acids to their corresponding methyl esters is a fundamental transformation in organic chemistry. For a compound like 4-nonenoic acid, this process yields its methyl ester derivative. Various methods have been developed to achieve this transformation, ranging from classical acid-catalyzed reactions to the use of milder, more specialized reagent systems.

Acid-Catalyzed Approaches (e.g., using mineral or organic acids)

The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. libretexts.orgjove.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or tosic acid (TsOH). libretexts.orgmasterorganicchemistry.com

The reaction is an equilibrium process. jove.commasterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used as the solvent. jove.commasterorganicchemistry.com Alternatively, the removal of water, a byproduct of the reaction, can also shift the equilibrium to favor the product. jove.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of water lead to the formation of the ester. libretexts.orgmasterorganicchemistry.com

The rate of Fischer esterification can be influenced by steric hindrance. jove.com For industrial-scale synthesis of methyl esters of higher carboxylic acids, the reaction can be carried out at elevated temperatures (100° to 150° C) with an excess of methanol (B129727). google.com

Alternative Reagent Systems for Methyl Ester Formation (e.g., Trimethylchlorosilane/Methanol)

Alternative methods for methyl ester formation offer milder reaction conditions and can be advantageous for sensitive substrates. One such system involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govnih.gov This reagent system has proven effective for the esterification of a wide variety of carboxylic acids, including amino acids, at room temperature. nih.govresearchgate.net

The TMSCl/methanol system offers several benefits, including:

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for harsh heating that could degrade sensitive molecules. nih.gov

Good to Excellent Yields: This method generally provides high yields of the desired methyl ester. nih.gov

Simple Workup: The procedure is often straightforward, making it a convenient laboratory method. nih.gov

The mechanism is thought to involve the in situ generation of HCl, which acts as the acid catalyst, and TMSCl also functions as a dehydrating agent. nih.gov Another proposed pathway involves the formation of a silyl (B83357) ester intermediate which then reacts with methanol to produce the final ester and hexamethyldisiloxane. nih.govoup.com The efficiency of this method is highlighted by the fact that even sterically hindered carboxylic acids can be esterified successfully. oup.com

The following table summarizes the key features of these two esterification methods:

| Feature | Acid-Catalyzed (Fischer) Esterification | Trimethylchlorosilane/Methanol System |

| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄, HCl) | Carboxylic acid, methanol, trimethylchlorosilane (TMSCl) |

| Conditions | Typically requires heating | Often proceeds at room temperature |

| Advantages | Well-established, uses common reagents | Mild conditions, good for sensitive substrates, generally high yields |

| Limitations | Equilibrium reaction, may require harsh conditions | May not be suitable for all functional groups |

Carbon-Carbon Bond Formation via Organometallic Reagents (e.g., Grignard Reactions)

The construction of the carbon skeleton of molecules like 4-nonenoic acid often relies on reactions that form new carbon-carbon bonds. Organometallic reagents, particularly Grignard reagents, are powerful tools for this purpose. youtube.compressbooks.pubyoutube.com

Grignard reagents are organomagnesium halides (R-MgX) that are highly reactive due to the polar nature of the carbon-magnesium bond, which imparts a significant carbanionic character to the carbon atom. youtube.comyoutube.com This makes them potent nucleophiles capable of attacking electrophilic carbon centers, such as those found in carbonyl compounds. pressbooks.pub

The reaction of a Grignard reagent with an aldehyde or ketone is a fundamental method for forming alcohols with new carbon-carbon bonds. pressbooks.pub The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon, forming an alkoxide intermediate. pressbooks.pubyoutube.com Subsequent workup with an acid protonates the alkoxide to yield the alcohol. pressbooks.pub The type of alcohol formed (primary, secondary, or tertiary) depends on the starting carbonyl compound. youtube.com

In the context of synthesizing analogs of 4-nonenoic acid, Grignard reagents can be used to introduce alkyl or aryl groups at various positions along the fatty acid chain, often by reacting with a suitable electrophilic precursor. Transition metal-catalyzed cross-coupling reactions involving Grignard reagents are also widely used to form carbon-carbon bonds. researchgate.net These reactions allow for the coupling of a Grignard reagent with an organic halide or other electrophile in the presence of a catalyst, typically containing metals like palladium, nickel, or iron. researchgate.net This approach provides a versatile and efficient means of constructing complex molecular frameworks.

Isotopic Labeling Techniques for Mechanistic and Metabolic Tracing Studies

Isotopic labeling is an indispensable technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules in biological systems. isotope.com By replacing an atom in a molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H, deuterium), the molecule becomes "labeled" and can be detected and quantified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. isotope.comnih.govnih.gov

In the study of fatty acids and their methyl esters, stable isotope-labeled tracers are used extensively. isotope.comisotope.com For example, ¹³C- or ²H-labeled fatty acids can be administered to an organism to trace their absorption, distribution, metabolism, and excretion. isotope.comnih.gov This allows researchers to investigate pathways such as fatty acid oxidation, esterification into triglycerides and phospholipids, and desaturation and elongation to form longer-chain fatty acids. isotope.comnih.govnih.gov

The choice of isotope and the position of the label are critical for the design of the experiment. nih.gov While deuterium (B1214612) is a common label, ¹³C is often preferred to avoid potential issues with deuterium exchange in protic environments and the loss of deuterium during desaturation reactions. nih.gov

The synthesis of isotopically labeled this compound would involve using a starting material that already contains the desired isotope. For instance, a labeled alkyl halide could be used to construct the carbon chain via a Grignard reaction or other carbon-carbon bond-forming reaction. The labeled carboxylic acid could then be esterified to produce the final isotopically labeled methyl ester. These labeled compounds serve as powerful tools for gaining a deeper understanding of the chemical and biological processes in which they are involved. researchgate.net

Quantitative and Qualitative Analytical Methodologies in Research

Gas Chromatography-Based Techniques

Gas chromatography (GC) stands as a cornerstone for the analysis of volatile and semi-volatile compounds such as 4-nonenoic acid, methyl ester. Its high resolution and sensitivity make it an indispensable tool for separating individual FAMEs from intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of FAMEs. nih.govnih.gov This method offers both high separation efficiency and definitive structural information, making it ideal for both identifying and quantifying this compound in diverse samples. nih.govnih.gov The mass spectrometer provides detailed information about the mass-to-charge ratio of the ionized compound and its fragments, which serves as a molecular fingerprint. nih.gov While flame ionization detection (FID) is also common, GC-MS provides lower limits of detection and quantification, enabling analysis at the µg/kg level and below. nih.gov

Electron impact (EI) ionization is a standard ionization technique used in GC-MS for the analysis of FAMEs. nih.gov In this process, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner. nih.govresearchgate.net The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, is characteristic of the molecule's structure. nih.gov For this compound, the fragmentation pattern would provide key information for its identification. For instance, in the analysis of fatty acids, saturated fatty acids can be determined using the ion at m/z 87, monounsaturated fatty acids with m/z 74, and polyunsaturated fatty acids through the sum of m/z 79 and 81 in selected ion monitoring (SIM) mode. nih.gov The analysis of these fragment ions allows for the unambiguous identification of the compound, even in complex mixtures. nih.gov

The identification of this compound is greatly facilitated by comparing its experimentally obtained mass spectrum with entries in extensive mass spectral libraries. wiley.com Databases such as the FAMEs Fatty Acid Methyl Esters: Mass Spectral Library contain over 240 spectra and structures of FAMEs, which are invaluable for confirming the identity of unknown compounds. wiley.com

In addition to mass spectral matching, the use of retention indices provides another layer of confidence in compound identification. wiley.com The retention index relates the retention time of the analyte to those of a series of n-alkanes, providing a more robust identification parameter than retention time alone, which can vary between instruments and analytical conditions. wiley.com These libraries often include Linear Retention Index (LRI) and calculated Kovats Retention Index data, measured on both polar and non-polar GC columns, to aid in more reliable compound matching. wiley.comwiley.com

Table 1: Predicted Kovats Retention Indices for Methyl Nonanoate (B1231133)

| Metabolite | SMILES | Kovats RI Value | Column Type |

| Methyl nonanoate | CCCCCCCCC(=O)OC | 1477.3 | Standard polar |

| Methyl nonanoate | CCCCCCCCC(=O)OC | 1211.8 | Standard non polar |

| Methyl nonanoate | CCCCCCCCC(=O)OC | 1255.0 | Semi standard non polar |

This data is for the saturated analogue, methyl nonanoate, and serves as an illustrative example. Data for this compound would be different but follows the same principle. Source: hmdb.ca

For accurate quantification of this compound, GC-MS methods often employ internal standards. nih.gov An internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is added in a known concentration to both the sample and calibration standards. This approach corrects for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantitative results. nih.gov The use of stable isotope-labeled internal standards is particularly effective in minimizing analytical variability and improving the accuracy of quantification. chromatographyonline.com

Gas Chromatography with Flame Ionization Detection (GC-FID) for High-Throughput Quantification

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of FAMEs, including this compound. nih.govnih.gov The FID is known for its high sensitivity, wide linear range, and consistent response for hydrocarbons. sciopen.com While GC-MS is superior for qualitative analysis, GC-FID is often preferred for high-throughput quantitative studies due to its simplicity and lower operational costs. nih.govslu.se However, it's important to note that GC-FID may not be as effective in identifying unsaturated fatty acids compared to GC-MS, and there's a possibility of co-elution where multiple compounds have the same retention time. ijastnet.com Studies have shown that for FAMEs with fewer than 10 carbon atoms, experimental quality coefficients and correction factors should be accurately measured to improve quantitative accuracy. sciopen.com

Table 2: Comparison of GC-FID and GC-MS for FAME Analysis

| Feature | GC-FID | GC-MS |

| Primary Use | Quantification | Identification and Quantification |

| Selectivity | Lower | Higher |

| Sensitivity | High | Very High |

| Compound Identification | Based on retention time only | Based on retention time and mass spectrum |

| Cost | Lower | Higher |

| Throughput | High | Lower |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF MS) for Complex Sample Resolution

For exceptionally complex samples containing a multitude of structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers unparalleled separation power. This advanced technique employs two different GC columns with orthogonal separation mechanisms, providing a significantly higher peak capacity than single-column GC. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column, resulting in a two-dimensional chromatogram. The use of a TOF-MS detector is advantageous due to its high acquisition speed, which is necessary to capture the very narrow peaks produced in the second dimension. This powerful combination allows for the resolution of co-eluting peaks and the detailed characterization of complex mixtures of FAMEs. chromatographyonline.com

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For methyl 4-nonenoate, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its identity. nih.gov

In the ¹H NMR spectrum, the key signals include those for the methyl ester protons, the olefinic protons of the C=C double bond, the allylic protons adjacent to the double bond, the terminal methyl group of the alkyl chain, and the various methylene (B1212753) groups. aocs.orgmagritek.com The protons of the methyl ester typically appear as a sharp singlet around 3.7 ppm. aocs.org The olefinic protons (on C4 and C5) would resonate in the region of 5.3-5.4 ppm. The signals for the methylene groups (CH₂) and the terminal methyl (CH₃) would appear at higher field strengths (upfield). aocs.org Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) can be used to establish the connectivity between adjacent protons. magritek.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the olefinic carbons (typically 120-135 ppm), the methyl ester carbon (around 51 ppm), and the various aliphatic carbons of the chain. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 4-nonenoate

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(=O)O- | - | ~174 |

| -OCH₃ | ~3.7 (s) | ~51 |

| -CH=CH- | ~5.3-5.4 (m) | ~120-135 |

| α-CH₂ (to C=O) | ~2.3 (t) | ~34 |

| Allylic CH₂ | ~2.0-2.2 (m) | ~28-32 |

| Aliphatic -(CH₂)n- | ~1.3-1.4 (m) | ~22-31 |

| Terminal -CH₃ | ~0.9 (t) | ~14 |

Note: Values are approximate and based on general data for FAMEs. s=singlet, t=triplet, m=multiplet.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound would display characteristic absorption bands confirming its structure as an unsaturated fatty acid methyl ester. journalajacr.com

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. journalajacr.comresearchgate.net The presence of the carbon-carbon double bond (C=C) from the nonenoic chain would give rise to a stretching vibration around 1640-1680 cm⁻¹, although this peak can sometimes be weak. The C-H stretching vibrations of the olefinic protons (=C-H) appear just above 3000 cm⁻¹, while the C-H stretching of the aliphatic methyl and methylene groups are observed just below 3000 cm⁻¹. spectra-analysis.com Additionally, characteristic C-O stretching bands for the ester linkage are expected in the 1170-1250 cm⁻¹ region. journalajacr.com

Table 3: Key FTIR Absorption Bands for Methyl 4-nonenoate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 | journalajacr.comresearchgate.net |

| Alkene C=C | Stretch | 1640 - 1680 | spectra-analysis.com |

| Olefinic =C-H | Stretch | 3000 - 3100 | spectra-analysis.com |

| Aliphatic C-H | Stretch | 2850 - 2960 | spectra-analysis.com |

| Ester C-O | Stretch | 1170 - 1250 | journalajacr.com |

Sample Preparation and Derivatization Protocols for Analytical Fidelity

Proper sample preparation is critical to ensure the accuracy and reliability of analytical results for fatty acids. For techniques like gas and liquid chromatography, fatty acids are typically converted into their less polar and more volatile methyl ester derivatives.

The conversion of 4-nonenoic acid to its methyl ester, a process known as methylation or transesterification, is a crucial derivatization step for chromatographic analysis. researchgate.nettandfonline.com This process enhances volatility and reduces polarity, leading to better separation and peak shape, particularly in gas chromatography. chromatographyonline.com

Several methods exist for preparing FAMEs, with acid- and base-catalyzed reactions being the most common. nih.govresearchgate.net

Acid-catalyzed methylation: This method often uses reagents like boron trifluoride (BF₃) in methanol (B129727) or anhydrous HCl in methanol. nih.govnih.gov The reaction typically requires heating to proceed to completion. This approach is effective for methylating both free fatty acids and transesterifying acyl lipids like triglycerides and phospholipids. nih.gov

Base-catalyzed transesterification: This method employs catalysts such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol. chromatographyonline.com It is generally faster and occurs under milder conditions than acid-catalyzed reactions but is not effective for esterifying free fatty acids. chromatographyonline.comnih.gov

The choice of method and the optimization of reaction parameters—such as catalyst concentration, reaction time, and temperature—are vital for achieving complete derivatization without causing isomerization or degradation of the unsaturated fatty acids. tandfonline.comnih.gov The polarity of the reaction medium has also been found to be a critical factor in ensuring the complete extraction and methylation of all fatty acids present in a sample. nih.gov

Extraction and Purification Techniques from Biological Matrices

The isolation and purification of this compound from complex biological samples are critical steps for its accurate identification and quantification. The choice of methodology depends on the nature of the biological matrix, the concentration of the target compound, and the subsequent analytical technique to be employed. Research in this area primarily focuses on two main approaches: solvent-assisted extraction and solid-phase microextraction, often followed by chromatographic purification.

Solvent-Assisted Extraction (SAE)

Solvent-assisted extraction is a widely utilized and versatile method for obtaining volatile and semi-volatile compounds from biological materials due to its straightforward application and relatively low cost. nih.gov This technique involves the direct contact of an organic solvent with the biological sample, which can be a whole organism, a specific organ or tissue, or a processed product like fruit juice. nih.govresearchgate.net The solvent penetrates the matrix and elutes the target analytes based on their solubility.

For the extraction of fatty acid methyl esters (FAMEs), a common procedure involves the initial extraction of lipids from the biological matrix using a solvent system, followed by a transesterification step. nih.gov In one established method, the biological material is homogenized and extracted with a chloroform-methanol mixture. The lipid-containing chloroform (B151607) layer is then separated and dried. The extracted lipids are subsequently transesterified to their corresponding methyl esters using a reagent like methanolic potassium hydroxide. nih.gov The resulting FAMEs, including potentially this compound, are then typically purified from the reaction mixture.

A study on the extraction of pheromones from the glands of the codling moth (Cydia pomonella) utilized n-heptane as the extraction solvent. The pheromone glands of virgin females were dissected and soaked in the solvent for 30 minutes to extract the semiochemicals. youtube.com While this study focused on the primary pheromone components, the methodology is applicable to other lipid-derived semiochemicals.

However, it is important to note that solvent extraction quantifies the total amount of a compound present in the tissue, which may not accurately reflect the amount that is actively released or emitted by the organism as a semiochemical. researchgate.net

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) has emerged as a popular solvent-free technique for the analysis of volatile and semi-volatile compounds from biological matrices, particularly for insect semiochemicals. researchgate.netnih.gov This method utilizes a fused silica (B1680970) fiber coated with a stationary phase that is exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample or solvent rinse of a surface (Direct Immersion/Insert SPME). youtube.comresearchgate.net

Headspace SPME (HS-SPME) is particularly advantageous for the analysis of volatiles from live insects or delicate samples like fruit, as it is non-destructive and minimizes the extraction of non-volatile matrix components. researchgate.netnih.gov The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For instance, in the analysis of volatile compounds from Eugenia klotzschiana fruit pulp, different fiber coatings (e.g., DVB/CAR/PDMS, PDMS/DVB) showed varying efficiencies for extracting different classes of compounds. nih.gov

Research has also shown that sample preparation can significantly enhance the effectiveness of HS-SPME. A freeze-thaw cycle applied to insect samples prior to HS-SPME analysis has been demonstrated to improve the detection of volatile compounds by facilitating their release into the headspace. researchgate.net

In the context of analyzing fruit volatiles, which can be a source of insect semiochemicals, HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) is a standard approach. nih.govnih.gov Studies on apple and pear volatiles have successfully identified numerous esters, which are of the same chemical class as this compound, using this technique. nih.govepa.gov

Purification Techniques

Following initial extraction, further purification is often necessary to isolate this compound from other co-extracted compounds. Column chromatography is a common and effective purification method. For instance, silica gel chromatography can be used to separate compounds based on their polarity. In the context of FAMEs, a fractionation with silver nitrate-impregnated silica has been used to separate esters based on the degree of unsaturation. youtube.com

Preparative gas chromatography (preparative GC) can also be employed for the purification of volatile compounds. This technique allows for the separation of individual compounds from a complex mixture, which can then be collected for further analysis or bioassays.

Research Findings on Extraction of Esters from Biological Matrices

| Biological Matrix | Target Analytes (Ester Class) | Extraction Method | Purification Method | Analytical Method | Key Findings | Reference |

| Codling Moth (Cydia pomonella) Glands | Pheromone Components (including esters) | Solvent Extraction (n-heptane) | Silver Nitrate-Silica Column Chromatography | GC-MS | Successful extraction and fractionation of pheromone precursors. | youtube.com |

| Apple Peels (40 cultivars) | Volatile Compounds (47 esters identified) | Headspace Solid-Phase Microextraction (HS-SPME) | - | GC-MS | Identified a wide range of esters, with concentrations varying significantly between cultivars. Honey Crisps had the highest total volatile content. | nih.gov |

| Soursop (Annona muricata) Pulp | Volatile Compounds (including methyl esters) | Liquid-Liquid Continuous Extraction | - | GC, GC-MS | Methyl (E)-2-hexenoate, methyl (E)-2-butenoate, methyl butanoate, and methyl hexanoate (B1226103) were the main volatiles in ripe fruit. | researchgate.net |

| Strawberry (Fragaria spp.) Fruit | Volatile Organic Markers (including methyl esters) | Headspace Solid-Phase Microextraction (HS-SPME) | - | GC-MS | Butanoic acid methyl ester and hexanoic acid methyl ester were identified as key volatile markers for maturation. | nih.gov |

| Pear (Pyrus spp.) Fruit | Volatile Compounds (including ethyl and butyl esters) | Headspace Collection | - | GC-MS, GC-EAD | Identified and quantified numerous esters attractive to the Oriental Fruit Moth (Cydia molesta). | epa.gov |

Table 1. Illustrative research findings on the extraction and analysis of various esters from different biological matrices. The data demonstrates common methodologies and the types of quantitative and qualitative results obtained.

Mechanistic Investigations of Ecological and Biological Activities

Plant-Insect Interactions and Chemical Defense Mechanisms

The interplay between plants and herbivorous insects is a complex dance of chemical cues and deterrents. Fatty acid derivatives often play a crucial role in a plant's defensive arsenal, acting as anti-feedants or repellents.

Anti-feedant and Repellent Activities Against Herbivorous Insects

While direct evidence of the anti-feedant or repellent effects of 4-nonenoic acid, methyl ester against the common pest Spodoptera litura is not extensively documented in current literature, the activities of other FAMEs provide a strong basis for inferring its potential role. For instance, studies on other herbivorous insects, such as the stable fly (Stomoxys calcitrans), have demonstrated the potent anti-feedant properties of various medium-chain fatty acid methyl esters. Research has shown that C8:0, C10:0, and C12:0 methyl esters exhibit significant, dose-dependent anti-feedant activity against these flies. nih.gov This suggests that this compound, with its C9 carbon chain, could similarly deter feeding in susceptible insects. The mechanism likely involves the compound interacting with gustatory receptors on the insect's mouthparts or tarsi, triggering a negative response that discourages consumption of the treated plant material.

Invertebrate Communication Systems (Pheromonal and Kairomonal Roles)

Chemical signals are fundamental to invertebrate communication, mediating behaviors from mating to habitat selection. Fatty acid esters are known to function as both pheromones (intraspecific signals) and kairomones (interspecific signals).

Receptor Binding and Olfactory Transduction Mechanisms

The specific receptor binding and olfactory transduction mechanisms for this compound in invertebrates have yet to be elucidated. However, the general principles of olfaction in insects involve the binding of volatile molecules to odorant-binding proteins (OBPs) in the sensillar lymph, which then transport them to olfactory receptors (ORs) on the dendritic membranes of olfactory sensory neurons. The binding of the ligand to the OR initiates a signal transduction cascade, often involving G-proteins, which ultimately leads to the opening of ion channels and the generation of an action potential. The specific shape, size, and functional groups of this compound would determine its affinity for particular OBPs and ORs, and thus its activity as a semiochemical.

Interactions with Microbial Systems and Biological Control Agents

Beyond its role in macroscopic interactions, this compound and other FAMEs exhibit significant activity at the microbial level, impacting fungi, nematodes, and bacteria. This has implications for both its ecological function and its potential use as a biological control agent.

Antifungal and Antinematodal Efficacy (General FAME examples)

Fatty acid methyl esters have demonstrated broad-spectrum antifungal and antinematodal properties. While specific data for this compound is sparse, numerous studies have highlighted the efficacy of FAMEs derived from various natural sources. For example, FAMEs from vegetable oils have shown significant antifungal activity against pathogenic fungi like Paracoccidioides spp., with minimum inhibitory concentrations (MICs) ranging from 15.6 to 500 µg/mL. researchgate.netscielo.br Similarly, FAMEs from the seeds of Annona cornifolia were effective against 12 clinical strains of Paracoccidioides brasiliensis. nih.gov The antifungal action is often attributed to the disruption of the fungal cell membrane's integrity.

The nematicidal activity of FAMEs has also been recognized, although esterification can sometimes reduce efficacy compared to the free fatty acids. google.com Nevertheless, certain FAMEs are effective, suggesting a potential role for this compound in controlling nematode populations.

Table 1: Antifungal Activity of Fatty Acid Methyl Esters (FAMEs) from Various Sources

| FAME Source | Target Fungi | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Soybean Oil | Paracoccidioides brasiliensis | 15.6 |

| Corn Oil | Paracoccidioides brasiliensis | 500 |

| Sunflower Oil | Paracoccidioides brasiliensis | 15.6 |

| Sunflower Oil | Candida glabrata | 15.6 |

| Sunflower Oil | Candida krusei | 15.6 |

| Sunflower Oil | Candida parapsilosis | 31.2 |

| Annona cornifolia seeds | Paracoccidioides brasiliensis | 3.4 - 55.5 |

Data compiled from multiple studies. researchgate.netscielo.brnih.gov

Hydrogen Bonding Interactions with Bacterial Proteins (by analogy with related FAMEs)

The interaction of FAMEs with bacterial proteins is a key aspect of their antimicrobial mechanism. While direct studies on this compound are not available, the behavior of related compounds provides valuable insight. For instance, in Bacillus subtilis, a class of transcriptional regulators known as fatty-acid-displaced regulators (FadR) binds to DNA to repress the expression of genes involved in fatty acid metabolism. nih.gov The binding of a fatty acid or its derivative to FadR induces a conformational change that releases the protein from the DNA, allowing gene transcription. This interaction is highly specific and involves non-covalent forces, including hydrogen bonding between the carboxyl group of the fatty acid and amino acid residues in the protein's binding pocket. By analogy, the ester group of this compound could engage in similar hydrogen bonding interactions with specific bacterial proteins, potentially disrupting their function and contributing to an antibacterial effect.

Modulation of Cellular and Metabolic Processes

Effects on Adipocyte Differentiation and Lipid Metabolism (by analogy with 8-methylnonanoic acid)

While direct research on the specific effects of methyl 4-nonenoate on adipocyte differentiation and lipid metabolism is not extensively documented, insights can be inferred by analogy with related compounds like 8-methylnonanoic acid (8-MNA). 8-MNA, a branched-chain fatty acid, has been shown to modulate key metabolic pathways in adipocytes, the cells responsible for storing fat. nih.govnih.govresearchgate.net

Studies on 3T3-L1 adipocytes, a common cell line model for studying fat cell biology, have revealed that 8-MNA can influence energy metabolism. nih.govnih.govresearchgate.net Specifically, 8-MNA has been observed to decrease de novo lipogenesis, the process of synthesizing new fatty acids. nih.gov This effect is associated with the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells that, when activated, suppresses processes that consume energy, such as fat synthesis. nih.govresearchgate.net

Furthermore, mature 3T3-L1 adipocytes treated with 8-MNA showed a reduced lipolytic response to stimuli like isoproterenol (B85558) and an enhanced uptake of glucose when stimulated by insulin. nih.govresearchgate.net These findings suggest that 8-MNA can modulate how adipocytes store and release energy. Given that nonanoic acid (C9:0), the parent chain of 8-MNA, is suggested to be a selective activator of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of lipid metabolism, it is plausible that its derivatives also interact with these pathways. nih.gov

By analogy, methyl 4-nonenoate, as an unsaturated fatty acid ester, could potentially exert similar influences on adipocyte function. Its structure may allow it to interact with nuclear receptors like PPARs or influence signaling cascades such as the AMPK pathway, thereby affecting lipid storage and glucose metabolism. However, these parallels remain hypothetical without direct experimental validation for methyl 4-nonenoate.

Table 1: Comparison of Metabolic Effects

| Metabolic Process | Observed Effects of 8-Methylnonanoic Acid in Adipocytes | Potential Analogous Effects of Methyl 4-Nonenoate |

|---|---|---|

| De Novo Lipogenesis | Decreased, associated with AMPK activation. nih.govnih.gov | Potentially inhibitory, possibly via similar signaling pathways. |

| Lipolysis | Reduced response to isoproterenol stimulation. nih.govresearchgate.net | May modulate the release of stored fats. |

| Glucose Uptake | Increased in response to insulin. nih.govnih.gov | Could potentially improve insulin-stimulated glucose transport. |

| Key Molecular Targets | AMPK, potentially PPARγ. nih.govnih.gov | Putative interaction with AMPK and/or PPARs. |

Membrane Permeation Enhancement Mechanisms (e.g., in topical applications)

Fatty acids and their esters are well-recognized as chemical permeation enhancers, which are substances that temporarily and reversibly compromise the skin's barrier function to facilitate the delivery of drugs through the skin. researchgate.net The primary barrier is the stratum corneum (SC), the outermost layer of the epidermis, which consists of dead cells embedded in a highly ordered lipid matrix. The mechanism of action for enhancers like methyl 4-nonenoate involves disrupting this lipid structure. nih.govrsc.org

Unsaturated fatty acids and their esters are often more effective enhancers than their saturated counterparts of the same carbon chain length. nih.gov The presence of a double bond in the alkyl chain, as in methyl 4-nonenoate, introduces a "kink" or bend in the molecule's structure. vaia.com This irregularity prevents the molecules from packing tightly together, thereby disrupting the dense, ordered arrangement of the lipids within the stratum corneum. nih.govvaia.com This disruption increases the fluidity of the membrane, making it more permeable to other molecules. vaia.comnih.govlibretexts.org

The key mechanisms by which fatty acid esters like methyl 4-nonenoate enhance skin permeation include:

Increased Membrane Fluidity : By inserting themselves into the lipid bilayers of the stratum corneum, these esters disrupt the tight packing of the native lipids. The kink in unsaturated chains is particularly effective at creating space and increasing the movement of the lipid molecules, leading to a more fluid membrane. vaia.comnih.govlibretexts.org

Lipid Disruption and Extraction : The enhancer molecules can create disordered regions within the lipid lamellae, effectively creating pathways for drug molecules to diffuse through. Some evidence suggests enhancers may also extract some of the intercellular lipids, further increasing the porosity of the barrier.

Enhanced Partitioning : By altering the lipophilic nature of the stratum corneum, these enhancers can improve the partitioning of a drug from its vehicle into the skin, which is a critical step for absorption. nih.gov Histological studies on skin treated with similar enhancers have confirmed the fluidization of the stratum corneum. rsc.org

The effectiveness of a fatty acid ester as a permeation enhancer is thus closely related to its molecular structure, including chain length and the degree of unsaturation. nih.gov

Table 2: Mechanisms of Membrane Permeation Enhancement

| Mechanism | Description | Relevance of Unsaturation (as in Methyl 4-Nonenoate) |

|---|---|---|

| Disruption of Lipid Packing | Insertion of enhancer molecules into the stratum corneum's lipid matrix, creating disorder. | The "kink" from the double bond significantly disrupts the tight, ordered lipid structure. nih.govvaia.com |

| Increased Fluidity | Lowering the phase transition temperature of the stratum corneum lipids, making the barrier more liquid-like. | Unsaturated chains create more "elbow room" between lipid molecules, maintaining fluidity. libretexts.org |

| Creation of Diffusion Pathways | Forming transient pores or disordered domains within the lipid lamellae. | Increased disorder facilitates the creation of pathways for drug transport. |

| Enhanced Drug Partitioning | Increasing the solubility of a drug within the stratum corneum. | The enhancer can create a more favorable environment for the drug to enter the skin from its formulation. nih.gov |

Environmental Dynamics and Biodegradation Pathways

Aerobic Degradation in Terrestrial and Aquatic Ecosystems

Under aerobic conditions, 4-Nonenoic acid, methyl ester is subject to degradation in both soil and water environments. The primary mechanism of breakdown is initiated by microbial action.

In terrestrial ecosystems , the compound's low aqueous solubility and moderate soil adsorption coefficient (Koc) suggest that its mobility in soil and aquifer systems will be significantly retarded. researchgate.net The primary degradation pathway begins with hydrolysis of the ester bond, a process facilitated by lipase (B570770) enzymes produced by a wide range of soil microorganisms. lyellcollection.orgarcjournals.org This initial step yields 4-nonenoic acid and methanol (B129727). The resulting free fatty acid then undergoes further degradation through processes like β-oxidation.

In aquatic ecosystems , the degradation process is similar. Studies on FAMEs in marine and rainwater have shown that they can degrade at rates comparable to n-alkanes. researchgate.net The presence of water can facilitate the hydrolysis of the ester linkage, leading to the formation of the corresponding free fatty acid and methanol. mdpi.com The rate of degradation in aquatic environments can be influenced by factors such as water temperature, pH, and the availability of microbial populations capable of metabolizing FAMEs.

Microbial Degradation Mechanisms and Carbon Cycling

The microbial breakdown of this compound is a critical component of its environmental attenuation and contributes to carbon cycling.

The initial and most crucial step in the microbial degradation of FAMEs like this compound is de-esterification . lyellcollection.org This reaction is catalyzed by lipase enzymes, which are ubiquitous among microorganisms. lyellcollection.orgarcjournals.org The process cleaves the ester bond, releasing a free fatty acid (4-nonenoic acid) and methanol. lyellcollection.org

Following de-esterification, the resulting 4-nonenoic acid is typically metabolized through the β-oxidation pathway . This is a common and well-established mechanism for the breakdown of fatty acids in many organisms, including bacteria and fungi. In this cyclical process, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, also known as the citric acid or Krebs cycle, for complete oxidation to carbon dioxide and water, thereby releasing energy for the microorganism and contributing to the carbon cycle.

The other product of the initial hydrolysis, methanol, is a simple alcohol that can be readily utilized as a carbon and energy source by a wide variety of methylotrophic bacteria. These bacteria possess specific metabolic pathways to oxidize methanol, ultimately converting it into carbon dioxide.

Factors Influencing Environmental Persistence and Transformation Rates

Several factors can influence how long this compound persists in the environment and the speed at which it is transformed.

Physicochemical Properties: The inherent properties of the molecule play a significant role. Its low aqueous solubility and moderate soil adsorption coefficient suggest it will tend to remain in soil and sediment rather than dissolving in water, which can affect its availability to microorganisms. researchgate.net

Environmental Conditions:

Temperature: Elevated temperatures can increase the rate of chemical reactions, including autoxidation and hydrolysis. lyellcollection.orgmdpi.com

Presence of Oxygen: Aerobic conditions are generally favorable for the rapid degradation of FAMEs.

pH: The pH of the environment, particularly in soil and water, can influence the rate of hydrolysis. researchgate.net

Light: Exposure to sunlight can promote photo-oxidation, a process that can preferentially degrade unsaturated FAMEs. researchgate.net

Microbial Community: The presence and activity of a diverse microbial community are paramount for biodegradation. The availability of microorganisms that produce the necessary enzymes, such as lipases, is a key determinant of the degradation rate. lyellcollection.orgarcjournals.org

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can stimulate microbial growth and enhance the biodegradation of organic compounds.

Interactive Data Table: Estimated Physicochemical and Environmental Fate Properties

| Property | Value | Unit |

| Molecular Weight | 170.25 | g/mol |

| Bioconcentration Factor | 93.6 | L/kg |

| Soil Adsorption Coefficient (Koc) | 372 | L/kg |

| Biodegradation Half-Life | 4.68 | days |

Data sourced from environmental fate models and databases. epa.gov

Emerging Research Directions and Applications in Chemical Biology

Integrated Approaches for Novel Semiochemical Discovery and Application in Pest Management

Semiochemicals, the chemical signals that mediate interactions between organisms, are a cornerstone of modern integrated pest management (IPM) strategies. These compounds offer a targeted and ecologically sensitive alternative to broad-spectrum pesticides. Research into novel semiochemicals is increasingly focused on fatty acid derivatives like 4-nonenoic acid, methyl ester, for their potential to manipulate insect behavior.

The discovery process for new semiochemicals often involves a combination of analytical chemistry and electrophysiology. Techniques like coupled gas chromatography-electroantennographic detection (GC-EAD) are pivotal, allowing researchers to identify which specific volatile compounds from a plant or insect elicit a response in an insect's antenna. researchgate.net This method has been successfully used to pinpoint attractants for numerous pest species, including various moths. researchgate.netnih.govresearchgate.net

While direct research on this compound as a semiochemical is still emerging, studies on structurally similar compounds provide strong evidence for its potential. For instance, various C10 and C12 methyl and ethyl esters are known kairomones—chemicals emitted by a host plant that benefit the receiving insect—for major agricultural pests like the codling moth (Cydia pomonella). usda.gov A patent has identified methyl (Z)-4-decenoate, a compound with a similar structure to this compound but with one additional carbon, as a bisexual attractant for this pest. google.com This suggests that a specific molecular "template" is recognized by the insect's olfactory system, and this compound fits this structural motif.

Once identified, such compounds can be integrated into IPM programs in several ways:

Monitoring: Baited traps can be used to monitor pest populations, allowing for precisely timed interventions.

Mass Trapping: Deploying a large number of traps can significantly reduce pest numbers.

Mating Disruption: Permeating an area with a synthetic pheromone or attractant can confuse insects and prevent them from finding mates. bioprotectionportal.com

The table below summarizes findings on related fatty acid esters that have been identified as insect semiochemicals, highlighting the potential of this chemical class in pest management.

| Compound | Type of Semiochemical | Target Insect | Observed Effect |

| Ethyl (2E,4Z)-2,4-decadienoate | Kairomone | Codling Moth (Cydia pomonella) | Potent attractant for both males and females. nih.govresearchgate.netusda.gov |

| Methyl (2E,4Z)-2,4-decadienoate | Kairomone | Codling Moth (Cydia pomonella) | Less attractive than the ethyl ester, showing structural specificity. usda.gov |

| Methyl (Z)-4-decenoate | Attractant | Codling Moth (Cydia pomonella) | Bisexual attractant. google.com |

Biosynthetic Engineering for Sustainable Production of Complex Lipids

The industrial demand for specialty chemicals, including semiochemicals and polymer precursors, necessitates sustainable production methods. Metabolic engineering of microorganisms offers a promising route to produce complex lipids like this compound from renewable feedstocks. The general strategy involves hijacking the cell's natural fatty acid synthesis (FAS) machinery and tailoring it to produce molecules of a desired chain length and functionality.

The biosynthesis of this compound in a microbial host such as Escherichia coli or Saccharomyces cerevisiae would require a multi-step engineering approach:

Chain Length-Specific Production: The native FAS pathway is engineered to halt chain elongation at nine carbons (C9), producing nonanoic acid. This often involves the targeted expression of specific acyl-ACP thioesterases that cleave the growing fatty acid from the FAS complex at the desired length. nih.gov

Introduction of Unsaturation: A specific desaturase enzyme would be required to introduce a double bond at the Δ4 position of the nonanoyl-ACP or nonanoyl-CoA intermediate.

Esterification: The final step involves the esterification of 4-nonenoic acid to form the methyl ester. This can be achieved by introducing a carboxyl methyltransferase, an enzyme that transfers a methyl group from a donor like S-adenosylmethionine (SAM) to the carboxylic acid. nih.gov

Research has already demonstrated the feasibility of key steps in this proposed pathway. For example, various research groups have successfully engineered E. coli for the high-level production of medium-chain fatty acids. nih.gov Furthermore, the enzymatic conversion of the closely related saturated compound, nonanoic acid methyl ester, to 9-hydroxy methyl nonanoate (B1231133) has been achieved in engineered E. coli, demonstrating that microbial systems can perform complex modifications on C9 fatty acid esters. caymanchem.com

| Engineering Step | Key Enzymes/Systems | Function |

| Fatty Acid Synthesis | Acyl-ACP Thioesterase (e.g., 'TesA) | Control of fatty acid chain length (e.g., C9). nih.gov |

| Desaturation | Fatty Acid Desaturase | Introduction of a double bond at a specific position (e.g., Δ4). |

| Esterification | Carboxyl Methyltransferase | Conversion of the free fatty acid to its methyl ester form. nih.gov |

| Precursor Supply | Modified β-oxidation pathways | Increase the pool of acyl-CoA precursors for derivatization. nih.gov |

Structure-Activity Relationship Studies of this compound Isomers

The biological activity of unsaturated lipids is often highly dependent on their precise three-dimensional structure. For this compound, two key structural features dictate its function: the geometry of the double bond (cis/Z vs. trans/E) and the position of that bond along the carbon chain. Structure-activity relationship (SAR) studies are crucial for understanding how these subtle variations affect the molecule's interaction with biological receptors, such as those in an insect's antenna.

The importance of stereochemistry is well-documented for insect kairomones. A seminal study on the codling moth demonstrated that its attraction to the "pear ester," ethyl (2E,4Z)-2,4-decadienoate, is highly specific. usda.gov Field trials showed that the (E,Z) geometric isomers were significantly more attractive than the (E,E) isomers, indicating that the insect's olfactory receptors are exquisitely tuned to a specific molecular shape. usda.gov This high degree of specificity is critical, as it allows the insect to distinguish its host plant from a myriad of other volatile signals in the environment.

Similarly, the biological activity of fatty acid esters used as vaccine adjuvants is influenced by their structure. Unsaturated esters like ethyl oleate (B1233923) (C18:1) and ethyl linoleate (B1235992) (C18:2) were found to be better adjuvants than the saturated ethyl stearate (B1226849) (C18:0), highlighting the functional importance of the double bond itself. nih.gov

For this compound, an SAR study would compare the biological effects of its (E) and (Z) isomers. This would involve synthesizing pure samples of each isomer and testing them in relevant bioassays, such as GC-EAD for semiochemical activity or antimicrobial assays. Advanced analytical techniques, such as atmospheric pressure chemical ionization mass spectrometry (APCI-MS), are now being used to precisely determine the location and geometry of double bonds in fatty acid methyl esters, facilitating these detailed SAR investigations. nih.govnih.gov

| Isomer Attribute | Biological Significance | Example |

| Geometric Isomerism (E/Z) | Determines the overall shape of the molecule, critical for binding to specific protein receptors. | (E,Z) isomers of decadienoate esters are highly attractive to codling moths, while (E,E) isomers are not. usda.gov |

| Double Bond Position | Influences the molecule's flexibility and electronic properties. | The specific position of double bonds is essential for the function of polyunsaturated fatty acids in cell membranes. nih.gov |

| Acyl Chain Length | Affects properties like volatility and lipophilicity, influencing transport and receptor interaction. | Adjuvant activity of fatty acid esters appears when the acyl chain is C16 or greater. nih.gov |

Role in Inter-Kingdom Signaling and Ecological Networks

Chemicals are the universal language of biology, and molecules like this compound can act as signals not just within a species, but across different kingdoms of life (e.g., between plants, fungi, and bacteria). These interactions form the basis of complex ecological networks. Fatty acids and their volatile derivatives are key players in this inter-kingdom signaling.

One clear example involves the role of fatty acids in fungal interactions. The fungus Trichoderma harzianum, a known biocontrol agent, produces nonanoic acid (the saturated, unesterified precursor to the title compound), which inhibits spore germination and mycelial growth in plant pathogenic fungi. caymanchem.com This demonstrates how a simple C9 fatty acid can function as an allomone, a chemical that benefits the emitter by negatively affecting a competing species. Volatile organic compounds (VOCs) from other fungi, such as Ceratocystis fimbriata, are also known to have broad-spectrum antifungal activity, shaping the microbial communities in their vicinity. nih.gov

Plants also release a wide array of fatty acid-derived volatiles, often in response to stress. nih.gov These signals can warn neighboring plants of an impending threat, a phenomenon known as "plant eavesdropping." usp.br For example, when a plant is damaged by an herbivore, it releases a blend of VOCs that can prime the defenses of nearby plants. This communication is highly specific, relying on the precise chemical composition of the volatile blend. nih.gov Since this compound has been reported as a natural volatile in hops (Humulus lupulus), it may play a role in the plant's defense signaling or other ecological interactions. nih.gov

These chemical signals create intricate networks. A plant-emitted volatile might attract a pollinator, repel an herbivore, and simultaneously inhibit the growth of a pathogenic fungus, all while being perceived by a neighboring plant. The study of these complex interactions, and the role of specific molecules like this compound within them, is a vibrant and expanding field of chemical ecology.

| Signaling Molecule(s) | Emitter Kingdom | Receiver Kingdom(s) | Ecological Role |

| Nonanoic Acid | Fungi (Trichoderma) | Fungi (Pathogens) | Inhibition of competing fungal growth. caymanchem.com |

| Green Leaf Volatiles (Fatty Acid Derivatives) | Plants | Plants, Insects | Warning signal to other plants; attraction of herbivore predators. nih.govusp.br |

| Volatile Organic Compounds | Fungi (Ceratocystis) | Fungi (Pathogens) | Antifungal activity, shaping microbial community structure. nih.gov |

| Fatty Acids / Esters | Plants | Insects | Kairomones for host location. usda.gov |

Q & A

Q. What are the standard protocols for synthesizing 4-nonenoic acid, methyl ester, and how do reaction parameters influence yield?

- Methodological Answer : Transesterification or esterification using acid catalysts (e.g., sulfuric acid or methanolic HCl) is a common approach . For example, acid-neutralized reactions at 1.5 hours and 100% neutralization achieve ~95% yield in vegetable oil methyl ester systems, as shown in experimental designs optimizing time, acid volume, and neutralization . Reaction temperatures between 105–115°C and times of 3–6 hours are critical for minimizing side products like cyclized derivatives .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography (GC) with polar capillary columns (e.g., SP™-2560) resolves cis/trans isomers and unsaturated FAMEs . HPTLC on RP-18 F254s plates with derivatization (e.g., 1-chloromethyl-isatin) enables separation of methyl esters, validated by area normalization (ΣA/AFAME ratios) . For structural confirmation, GC/MS with Wiley library matching identifies fragmentation patterns (e.g., m/z 324.5 for C20 unsaturated esters) .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use certified FAME standards (e.g., 37-component mixes) for GC calibration . Karl Fischer titration detects residual moisture (<0.05% v/v), which can hydrolyze esters . Acid value titration (<0.5 mg KOH/g) confirms complete esterification of free fatty acids .

Advanced Research Questions

Q. How do kinetic models resolve contradictions in two-step esterification data for unsaturated FAMEs like this compound?

- Methodological Answer : Universal kinetic models simulate competing reactions (e.g., esterification vs. cyclization) using Arrhenius parameters. For example, at 115°C, 4-nonenoic acid ester degradation to cyclopropane derivatives follows first-order kinetics (k = 0.26 h⁻¹), requiring time-resolved sampling to validate predicted vs. experimental yields . Discrepancies >5% relative error demand re-evaluation of activation energies or side-reaction pathways .

Q. What strategies optimize the recovery of this compound in biphasic systems (e.g., biodiesel blends)?

- Methodological Answer : Ultrasonic tubular reactors enhance mass transfer, achieving >98% recovery in palm oil distillate systems by reducing viscosity and phase separation time . Acid pre-treatment (0.5–3.9 mL H2SO4) neutralizes soap formation, improving ester stability in aqueous phases .

Q. How does the double-bond position in this compound influence its biological activity or metabolic pathways?

- Methodological Answer : The Δ4 unsaturation alters binding affinities in lipid-protein interactions. For instance, 4-nonenoic acid esters show distinct activity in NADPH oxidase inhibition compared to Δ9 isomers (e.g., oleic acid methyl ester), as observed in vascular studies using porcine coronary arteries . Stable isotope tracing (13C-labeled esters) can map β-oxidation rates in metabolic assays .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies between simulated and experimental FAME yields?

- Methodological Answer : Recalibrate kinetic models using sensitivity analysis. For example, if simulations overestimate 4-nonenoic acid ester yields by 10% at 110°C, adjust rate constants for secondary ester degradation (e.g., k_deg from 0.15 to 0.20 h⁻¹) . Validate with orthogonal methods like NMR to detect trace impurities .

Q. What causes variability in GC/MS quantification of unsaturated FAMEs, and how is it mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.